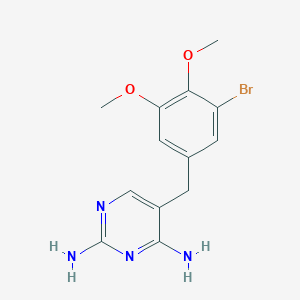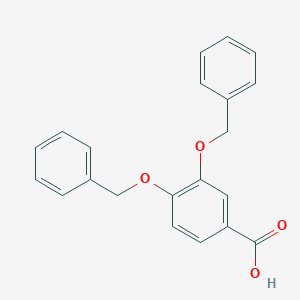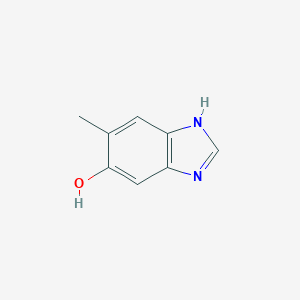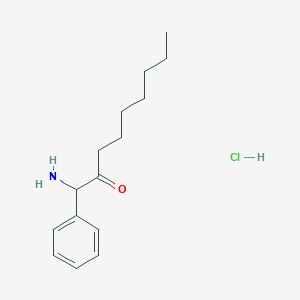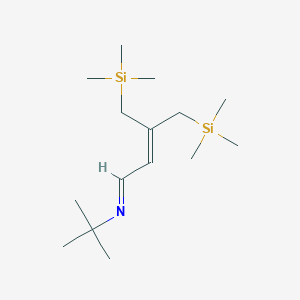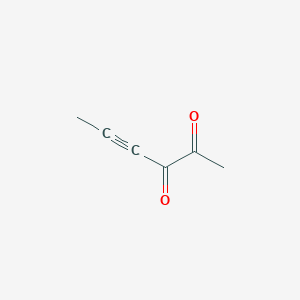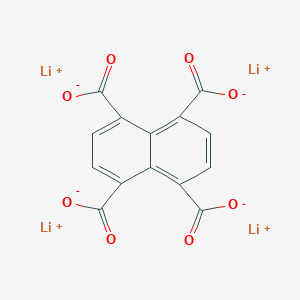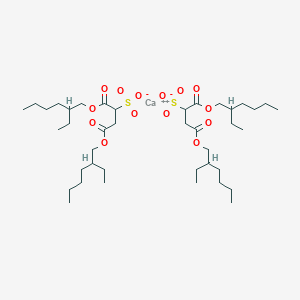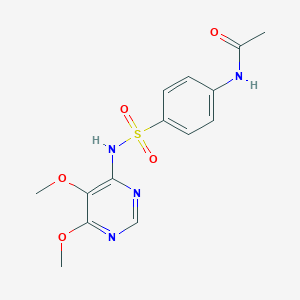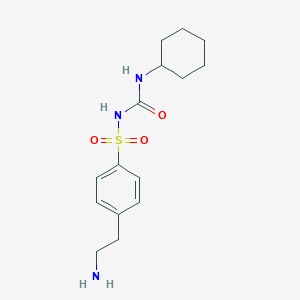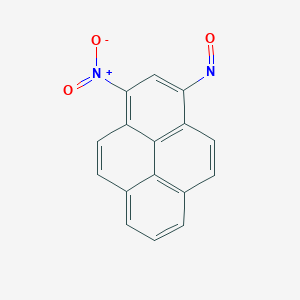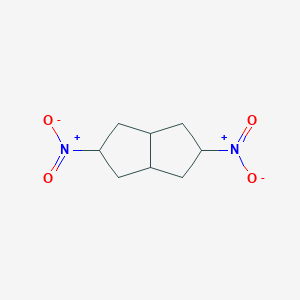
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, also known as DNPO, is a cyclic nitroalkene that has gained significant attention in scientific research due to its unique properties and potential applications. DNPO is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism Of Action
The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitro radicals, which can interact with biological molecules and cause oxidative damage. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical And Physiological Effects
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of enzyme activity. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to induce the expression of genes involved in oxidative stress response, such as heme oxygenase-1 and glutathione peroxidase. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the activity of enzymes involved in cellular metabolism, such as cytochrome P450 and acetylcholinesterase.
Advantages And Limitations For Lab Experiments
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has several advantages for lab experiments, including its ease of synthesis, versatility, and unique properties. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized using various methods, and its cyclic structure and nitro functional groups make it a versatile building block for the synthesis of various organic compounds. However, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene also has some limitations, including its toxicity and potential for explosive decomposition. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene should be handled with care and stored in a cool, dry place to prevent decomposition.
Future Directions
There are several future directions for the study of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, including the development of new synthetic methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in materials science. New synthetic methods for 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene could lead to the discovery of new compounds with unique properties and potential applications. The investigation of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene as an anticancer agent could lead to the development of new cancer therapies that target specific molecular pathways. The exploration of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene's applications in materials science could lead to the development of new functional materials with unique properties.
Synthesis Methods
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized using different methods, including the Henry reaction, nitration of cyclohexene, and nitration of 1,3-cyclohexadiene. The Henry reaction involves the condensation of nitromethane with cyclohexanone in the presence of a base catalyst and a nitroalkene, resulting in the formation of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The nitration of cyclohexene involves the reaction of cyclohexene with nitric acid and sulfuric acid, followed by hydrogenation to produce 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene. The nitration of 1,3-cyclohexadiene involves the reaction of 1,3-cyclohexadiene with nitric acid and acetic anhydride, followed by hydrogenation to produce 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene.
Scientific Research Applications
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be used as a building block for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can also be used as a precursor for the synthesis of functionalized materials, such as dendrimers and polymers. In medicinal chemistry, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.
properties
CAS RN |
146028-74-2 |
|---|---|
Product Name |
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2 |
InChI Key |
PIDOIRCVMOYRIQ-UHFFFAOYSA-N |
SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
Pentalene, octahydro-2,5-dinitro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
